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Compound of Interest |

4-[6-[4-(1-
Compound Name: Methylethoxy)phenyl]pyrazolo[1,5-
ajpyrimidin-3-yllquinoline

Introduction

DMH1 (Dorsomorphin Homolog 1) is a potent and highly selective small molecule inhibitor of
the Bone Morphogenetic Protein (BMP) signaling pathway.[1] Specifically, it targets the
intracellular kinase domain of BMP type | receptors, primarily the Activin receptor-like kinase 2
(ALK2).[2][3] This selectivity makes DMH1 an invaluable tool for dissecting the roles of BMP
signaling in various biological processes and a potential therapeutic agent in diseases
characterized by aberrant BMP pathway activation, such as certain cancers and genetic
disorders.[1] This guide provides a detailed overview of the physical and chemical properties of
DMH1, its mechanism of action, and key experimental protocols for its use in research and
drug development.

Physical and Chemical Properties

DMHL1 is a synthetic organic compound with well-defined physical and chemical characteristics.
These properties are crucial for its handling, storage, and application in experimental settings.
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Property Value

) 4-[6-[4-(1-Methylethoxy)phenyl]pyrazolo[1,5-
Chemical Name
a]pyrimidin-3-yl]-quinoline

Molecular Formula C24H20N4O

Molecular Weight 380.44 g/mol

CAS Number 1206711-16-1

Appearance Light yellow to orange solid powder
Melting Point Not readily available in the literature.

Soluble in DMSO (up to 32 mg/mL or 84.11

mM).[4] Insoluble in water and ethanol.[4] For in
Solubility Vivo use, it can be prepared in a vehicle of 10%

DMSO, 40% PEG300, 5% Tween-80, and 45%

saline to a concentration of at least 1 mg/mL.[5]

Store the solid powder at -20°C for up to 3

years.[6] Stock solutions in DMSO can be
Storage and Stability stored at -80°C for up to 2 years.[3] Avoid

repeated freeze-thaw cycles.[2] Shipped at

ambient temperature.[4]

Mechanism of Action and Signaling Pathway

DMH1 exerts its biological effects by selectively inhibiting the kinase activity of BMP type |
receptors, with a particular potency for ALK2. The canonical BMP signaling pathway is initiated
by the binding of a BMP ligand to a complex of type | and type |l serine/threonine kinase
receptors on the cell surface. This binding event leads to the phosphorylation and activation of
the type | receptor by the constitutively active type Il receptor. The activated type | receptor
then phosphorylates receptor-regulated SMADs (R-SMADSs), specifically SMAD1, SMADS5, and
SMADS. These phosphorylated R-SMADs form a complex with the common mediator SMAD
(co-SMAD), SMADA4. This complex then translocates to the nucleus, where it acts as a
transcription factor to regulate the expression of target genes.
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DMH1 competitively binds to the ATP-binding pocket of the ALK2 kinase domain, preventing
the phosphorylation of SMAD1/5/8 and thereby blocking downstream signaling.[2][3]
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Caption: DMHL1 inhibits BMP signaling by blocking ALK2-mediated phosphorylation of
SMAD1/5/8.

Biological Activity and Selectivity

DMHL1 is a highly selective inhibitor of BMP receptors. Its inhibitory concentrations (ICso) for
various kinases are summarized below.
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Kinase Target ICs0 (NM)

ALK1 27

ALK2 107.9

ALK3 <5

ALK6 47.6

ALK5 No significant inhibition
KDR (VEGFR-2) No significant inhibition
PDGFR No significant inhibition
AMPK No significant inhibition

Note: ICso values can vary slightly between different assay conditions.[3]

Experimental Protocols
In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of DMH1
against a specific kinase, such as ALK2.

Materials:

» Recombinant human ALK2 kinase
 DMH1

e Staurosporine (positive control)

» Kinase buffer

o [y-BP]ATP

e Substrate peptide

e 96-well plates
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Scintillation counter

Procedure:

Prepare serial dilutions of DMH1 (e.g., 10 concentrations with 3-fold serial dilutions starting
from 30 uM).[2]

In a 96-well plate, add the recombinant ALK2 kinase, the substrate peptide, and the kinase
buffer.

Add the diluted DMH1 or control (DMSO vehicle, staurosporine) to the wells.

Initiate the kinase reaction by adding [y-33P]JATP (final concentration of 10 uM).[2]
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
Wash the filter plate to remove unincorporated [y-33P]ATP.

Measure the radioactivity of the captured substrate using a scintillation counter.

Calculate the percentage of inhibition for each DMH1 concentration and determine the 1Cso
value.

Western Blot for Phospho-SMAD1/5/8

This protocol is used to determine the effect of DMH1 on BMP-induced SMAD1/5/8
phosphorylation in a cellular context.

Materials:

Cell line of interest (e.g., A549, HEK293)
DMH1

BMP4 (or other BMP ligand)
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o Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA protein assay kit

e SDS-PAGE gels and running buffer

» PVDF membrane

» Transfer buffer

» Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

o Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMADL1, anti-3-actin (loading
control)

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

Procedure:

e Seed cells in a multi-well plate and allow them to adhere overnight.

o Pre-treat the cells with various concentrations of DMH1 (e.g., 1, 3, 5 uM) or vehicle (DMSO)
for 1 hour.[7]

» Stimulate the cells with BMP4 (e.g., 50 ng/mL) for 30-60 minutes.[8]

o Wash the cells with ice-cold PBS and lyse them with lysis buffer.

o Determine the protein concentration of the lysates using a BCA assay.

» Denature the protein samples by boiling in Laemmli buffer.

o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

o Block the membrane with blocking buffer for 1 hour at room temperature.[8]
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Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at
4°C.[8]

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody
for 1 hour at room temperature.[3]

Detect the signal using a chemiluminescent substrate and an imaging system.

Strip the membrane and re-probe for total SMAD1 and a loading control (e.g., -actin) to
normalize the data.

Experimental Workflow for In Vivo Studies

Xenograft Model DMH1 Preparation

Administration

Tumor Measurement

Tissue Analysis

Click to download full resolution via product page
Caption: A typical workflow for evaluating the in vivo efficacy of DMHL1 in a xenograft model.
In Vivo Administration Protocol (Mouse Xenograft Model):

» Animal Model: Severe combined immunodeficient (SCID) or other appropriate mouse
strains.
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o Tumor Cell Implantation: Subcutaneously inject tumor cells (e.g., A549) into the flanks of the

mice.

e DMH1 Formulation: Prepare DMHL1 in a suitable vehicle, such as 12.5% 2-hydroxypropyl-3-
cyclodextrin in saline.

o Dosage and Administration: Administer DMH1 via intraperitoneal (i.p.) injection at a dose of,
for example, 5 mg/kg every other day.[5]

e Monitoring: Measure tumor volume and body weight regularly throughout the study.

» Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for
further analysis (e.qg., histology, Western blot, gPCR).

Conclusion

DMHL1 is a powerful and selective research tool for investigating the multifaceted roles of the
BMP signaling pathway. Its well-characterized physical and chemical properties, coupled with
established experimental protocols, make it a reliable reagent for both in vitro and in vivo
studies. For professionals in drug development, the high selectivity of DMH1 presents a
promising starting point for the design of novel therapeutics targeting diseases driven by
dysregulated BMP signaling. This guide provides a solid foundation for the effective and safe
use of DMH1 in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b607154#physical-and-chemical-
properties-of-dmh1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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